Cas no 1133442-72-4 ((1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin)

(1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin structure
1133442-72-4 structure
Product Name:(1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin
Numero CAS:1133442-72-4
MF:C29H44O12
MW:584.652470588684
CID:1995188
PubChem ID:42640469
Update Time:2025-04-21

(1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin
    • jatamanvaltrate F
    • (-)-Jatamanvaltrate F
    • ((1S,4aS,6S,7R,7aS)-6-acetyloxy-7-hydroxy-1-(3-methylbutanoyloxy)-4-(3-methylbutanoyloxymethyl)-4a,5,6,7a-tetrahydro-1H-cyclopenta(c)pyran-7-yl)methyl 3-acetyloxy-3-methylbutanoate
    • CHEMBL540155
    • JATAMANVALTRic acid F
    • [(1S,4aS,6S,7R,7aS)-6-acetyloxy-7-hydroxy-1-(3-methylbutanoyloxy)-4-(3-methylbutanoyloxymethyl)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-acetyloxy-3-methylbutanoate
    • 1133442-72-4
    • Inchi: 1S/C29H44O12/c1-16(2)9-23(32)36-13-20-14-37-27(40-24(33)10-17(3)4)26-21(20)11-22(39-18(5)30)29(26,35)15-38-25(34)12-28(7,8)41-19(6)31/h14,16-17,21-22,26-27,35H,9-13,15H2,1-8H3
    • Chiave InChI: QZOHYBQLEGSTNQ-UHFFFAOYSA-N
    • Sorrisi: CC(CC(OCC1C2CC(C(C2C(OC(CC(C)C)=O)OC=1)(COC(CC(OC(=O)C)(C)C)=O)O)OC(=O)C)=O)C

Proprietà calcolate

  • Massa esatta: 584.28327683Da
  • Massa monoisotopica: 584.28327683Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 18
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.585
  • Superficie polare topologica: 161Ų
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso